benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrido[4,3-d]pyrimidines, which are known for their diverse biological and chemical properties[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common approach is the condensation of 5-acetyl-4-aminopyrimidines (AAPs) with dimethylformamide dimethyl acetal (DMF-DMA) or diethyl oxalate[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require the use of a base catalyst to facilitate the cyclization process[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their biological activity and therapeutic potential.
Medicine: In the medical field, this compound is being explored for its pharmacological properties. It may serve as a precursor for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical products. Its applications extend to the fields of materials science and industrial chemistry.
Mechanism of Action
The mechanism by which benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives
Pyrido[2,3-d]pyrimidin-5-one derivatives
3-Benzylspiro[benzo[h]quinazoline-5,1'-cycloheptan]-4(6H)-one
Uniqueness: Benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and molecular architecture distinguishes it from other similar compounds, making it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
benzyl 4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14-12-8-18(7-6-13(12)16-10-17-14)15(20)21-9-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLASNDQKIYOSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CNC2=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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